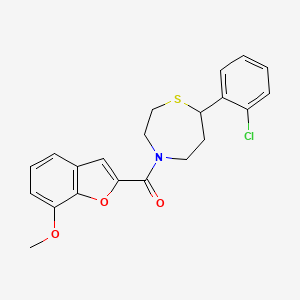

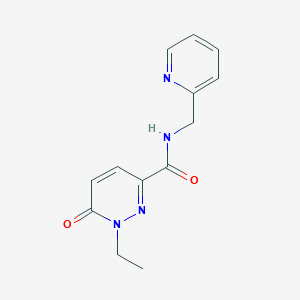

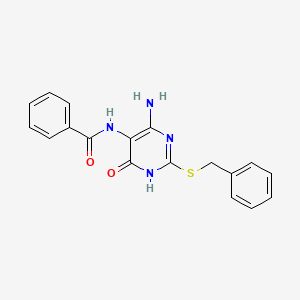

N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activities. Benzamide derivatives are often explored for their potential use in medicinal chemistry due to their ability to interact with various biological targets. The compound is likely to possess interesting chemical and biological properties due to the presence of a dihydropyrimidinyl moiety along with a benzylthio group.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various routes. For instance, a study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which were prepared through a reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine . Another synthesis route involves the ring-opening of oxiranes with thioamide dianions generated from N-benzyl thioamides . Although these methods do not directly describe the synthesis of the compound , they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as mass spectroscopy, 1H NMR, IR, and sometimes X-ray crystallography . These techniques help in confirming the structure of newly synthesized compounds. The presence of a dihydropyrimidinyl core in the compound suggests a planar structure that could facilitate stacking interactions, potentially influencing its biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-thioacyl 1,3-amino alcohols, which are structurally related to benzamide derivatives, can undergo intramolecular cyclization to form oxazines . Similarly, the compound may also participate in cyclization reactions or act as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their functional groups. These properties include solubility, melting point, and reactivity. The presence of an amino group and a benzylthio group in the compound suggests potential for hydrogen bonding and hydrophobic interactions, which could affect its solubility and binding affinity to biological targets. The antiviral and antiproliferative activities of some benzamide derivatives have been evaluated, indicating their potential as therapeutic agents .

Applications De Recherche Scientifique

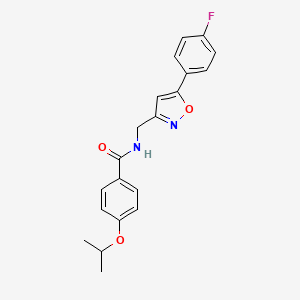

Discovery and Anticancer Potential

N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is structurally related to compounds demonstrating significant biological activities, particularly in the design and synthesis of histone deacetylase (HDAC) inhibitors. For example, the discovery of MGCD0103, an orally active HDAC inhibitor, showcases the potential of such compounds in blocking cancer cell proliferation and inducing apoptosis, highlighting their promise as anticancer drugs (Zhou et al., 2008).

Dual Inhibitory Activity on Key Enzymes

Compounds structurally related to N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide have been synthesized as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in nucleotide synthesis pathways. These inhibitors, particularly the classical and nonclassical analogues, demonstrate the scaffold's conduciveness to dual inhibitory activity against human TS-DHFR, suggesting their application in anticancer and antimicrobial therapies (Gangjee et al., 2008).

Antimicrobial and Antifungal Activities

The antimicrobial activity of derivatives has been explored, revealing that certain compounds exhibit higher activity than reference drugs against strains like Proteus vulgaris and Pseudomonas aeruginosa. This suggests the potential for developing new antimicrobial agents from this chemical class (Kolisnyk et al., 2015).

Advanced Pharmaceutical Synthesis

The compound's structure is central to the synthesis of advanced pharmaceuticals, particularly in the context of developing novel antitumor agents. The synthesis of related compounds involves intricate chemical reactions, demonstrating the chemical flexibility and utility of this scaffold in creating therapeutically relevant molecules (Insuasty et al., 2013).

Propriétés

IUPAC Name |

N-(4-amino-2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c19-15-14(20-16(23)13-9-5-2-6-10-13)17(24)22-18(21-15)25-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,20,23)(H3,19,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBBNKUVDBVOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/no-structure.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2528254.png)